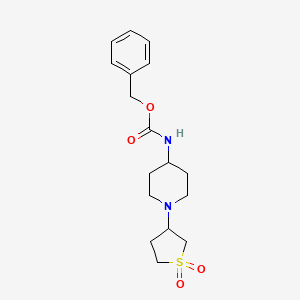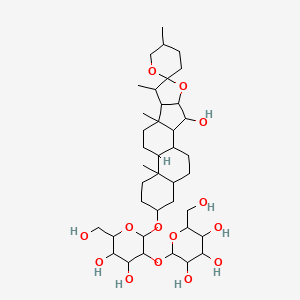
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate is a coordination compound that features a copper ion coordinated with 2-pyridin-2-ylpyridine and trifluoromethanethiolate ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate typically involves the reaction of copper(I) salts with 2-pyridin-2-ylpyridine and trifluoromethanethiolate ligands under controlled conditions. One common method involves dissolving copper(I) chloride in an appropriate solvent, such as acetonitrile, and then adding 2-pyridin-2-ylpyridine and trifluoromethanethiolate ligands. The reaction mixture is stirred at room temperature for several hours to ensure complete coordination of the ligands to the copper ion. The resulting product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate undergoes various types of chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.
Reduction: The copper(II) center can be reduced back to copper(I) using appropriate reducing agents.
Substitution: Ligands coordinated to the copper ion can be substituted with other ligands, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by altering the solvent environment.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the copper(I) center typically results in copper(II) complexes, while reduction reactions yield copper(I) complexes. Substitution reactions can produce a variety of copper complexes with different ligand environments .
科学的研究の応用
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving fluorinated compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its copper content.
Medicine: Explored for its cytotoxic properties and potential use in developing antitumor drugs.
作用機序
The mechanism by which Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate exerts its effects involves the interaction of the copper ion with molecular targets. In biological systems, the copper ion can interact with cellular components, leading to the generation of reactive oxygen species and subsequent cytotoxic effects. In catalytic applications, the copper ion facilitates the activation of substrates and promotes the formation of desired products through coordination and electron transfer processes .
類似化合物との比較
Similar Compounds
Trifluoromethylthiolato(2,2-bipyridine)copper(I): Similar in structure but uses 2,2-bipyridine instead of 2-pyridin-2-ylpyridine.
Copper(II) complexes with 2-ethylpyridine: Differ in oxidation state and ligand environment.
Uniqueness
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate is unique due to its specific ligand combination, which imparts distinct chemical and physical properties. The presence of trifluoromethanethiolate enhances the compound’s stability and reactivity, making it suitable for specialized applications in catalysis and material science .
特性
CAS番号 |
1413732-47-4 |
|---|---|
分子式 |
C11H8CuF3N2S |
分子量 |
320.8 |
IUPAC名 |
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate |
InChI |
InChI=1S/C10H8N2.CHF3S.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)5;/h1-8H;5H;/q;;+1/p-1 |
InChIキー |
TWUWEXFRMUWRRW-UHFFFAOYSA-M |
SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)[S-].[Cu+] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-fluorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2765891.png)
![2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2765894.png)

![2-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2765896.png)
![tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate](/img/structure/B2765897.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate](/img/structure/B2765898.png)
![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2765899.png)


![N-[3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2765904.png)
![(2Z)-N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2765905.png)
![2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile](/img/structure/B2765907.png)
